molecular formula C13H17NO3S B12531799 N-(p-Tolylsulfonyl)hex-5-en-amide

N-(p-Tolylsulfonyl)hex-5-en-amide

Cat. No.: B12531799
M. Wt: 267.35 g/mol
InChI Key: LZAJHKXXUFGDMB-UHFFFAOYSA-N
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Description

N-(p-Tolylsulfonyl)hex-5-en-amide is an organic compound with the molecular formula C13H17NO3S. It is a yellow to colorless solid with a melting point of 46-49°C . This compound is characterized by the presence of a sulfonamide group attached to a hex-5-enamide chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(p-Tolylsulfonyl)hex-5-en-amide can be synthesized through the reaction of p-toluenesulfonyl chloride with hex-5-enamide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(p-Tolylsulfonyl)hex-5-en-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(p-Tolylsulfonyl)hex-5-en-amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(p-Tolylsulfonyl)hex-5-en-amide involves its interaction with various molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(p-Tolylsulfonyl)hex-5-en-amide is unique due to its specific structure, which combines a sulfonamide group with a hex-5-enamide chain. This combination provides distinct reactivity and versatility in organic synthesis, making it valuable for various applications in chemistry, biology, and industry .

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonylhex-5-enamide

InChI

InChI=1S/C13H17NO3S/c1-3-4-5-6-13(15)14-18(16,17)12-9-7-11(2)8-10-12/h3,7-10H,1,4-6H2,2H3,(H,14,15)

InChI Key

LZAJHKXXUFGDMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCC=C

Origin of Product

United States

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